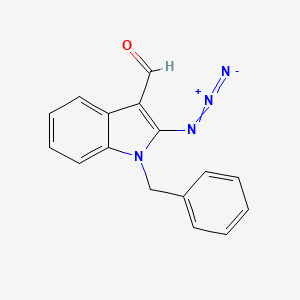

2-azido-1-benzyl-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC18009748

Molecular Formula: C16H12N4O

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12N4O |

|---|---|

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | 2-azido-1-benzylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C16H12N4O/c17-19-18-16-14(11-21)13-8-4-5-9-15(13)20(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |

| Standard InChI Key | DOVRYMNAFBWMMQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2N=[N+]=[N-])C=O |

Introduction

Structural and Chemical Identity

The molecular formula of 2-azido-1-benzyl-1H-indole-3-carbaldehyde is C₁₆H₁₁N₃O, with a molecular weight of 265.28 g/mol. The indole scaffold is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Key functional groups include:

-

Benzyl group: Attached to the nitrogen at the 1-position, providing steric bulk and influencing reactivity.

-

Azido group (-N₃): Positioned at the 2-position, enabling click chemistry applications such as Huisgen cycloadditions.

-

Aldehyde group (-CHO): Located at the 3-position, serving as an electrophilic site for nucleophilic additions or condensations.

The compound’s IUPAC name is 1-benzyl-2-azido-1H-indole-3-carbaldehyde, and its SMILES representation is C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2N=[N+]=[N-])C=O .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-azido-1-benzyl-1H-indole-3-carbaldehyde involves a multi-step sequence starting from 3-chloromethylene-2,3-dihydro-1H-indol-2-one (6), as outlined in Scheme 2 of the cited literature :

Step 1: Aminomethylation

3-Chloromethylene-2,3-dihydro-1H-indol-2-one (6) reacts with dimethylamine in dichloromethane to yield 3-dimethylaminomethylene-2,3-dihydro-1H-indol-2-one (7). This step introduces a dimethylamino group, enhancing the reactivity of the indole core.

Step 2: N-Alkylation

The anion of 7, generated using sodium hydride, undergoes alkylation with benzyl chloride to form 1-benzyl-3-dimethylaminomethylene-2,3-dihydro-1H-indol-2-one (8b). This step installs the benzyl group at the 1-position.

Step 3: Formylation

Treatment of 8b with phosphorus oxychloride (POCl₃) in chloroform results in the formation of 1-benzyl-2-chloro-1H-indole-3-carbaldehyde (9b). The chloro group at the 2-position is introduced via electrophilic aromatic substitution.

Step 4: Azide Substitution

The chloro group in 9b is replaced with an azido moiety using sodium azide (NaN₃) in dimethyl sulfoxide (DMSO), yielding the final product, 2-azido-1-benzyl-1H-indole-3-carbaldehyde (10b). This substitution proceeds via an SN₂ mechanism, with a reaction yield of 87% .

Table 1: Synthesis Optimization Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Me₂NH, CH₂Cl₂, rt | 92% |

| 2 | NaH, BnCl, THF | 50% |

| 3 | POCl₃, CHCl₃, reflux | 68% |

| 4 | NaN₃, DMSO, rt | 87% |

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 10b reveals key functional groups:

-

N₃ Stretch: A strong absorption band at 2115 cm⁻¹, characteristic of the azido group .

-

C=O Stretch: A sharp peak at 1640 cm⁻¹, corresponding to the aldehyde group.

-

C-H Stretch: Bands at 2900–3000 cm⁻¹ for aromatic and aliphatic C-H bonds.

¹H NMR (200 MHz, CDCl₃):

-

δ 5.46 ppm (s, 2H): Benzyl methylene protons (-CH₂Ph).

-

δ 7.11–7.33 ppm (m, 8H): Aromatic protons from the benzyl and indole rings.

-

δ 8.31–8.34 ppm (m, 1H): Proton at the 4-position of the indole ring.

¹³C NMR (50 MHz, CDCl₃):

-

δ 192.1 ppm: Carbonyl carbon of the aldehyde group.

-

δ 136.4–115.2 ppm: Aromatic carbons of the indole and benzyl groups.

Table 2: NMR Assignments

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| CHO | 10.17 | 192.1 |

| CH₂Ph | 5.46 | 54.3 |

| Indole C4 | 8.31–8.34 | 124.7 |

Applications in Heterocyclic Chemistry

2-Azido-1-benzyl-1H-indole-3-carbaldehyde serves as a versatile intermediate for synthesizing pyrimido[4,5-b]indoles, a class of compounds with demonstrated bioactivity. For example, reacting 10b with morpholine and aldehydes under reflux conditions yields 2,9-dialkylpyrimido[4,5-b]indoles (11a–h) via a one-pot procedure . These products are explored for their potential as kinase inhibitors or antimicrobial agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume